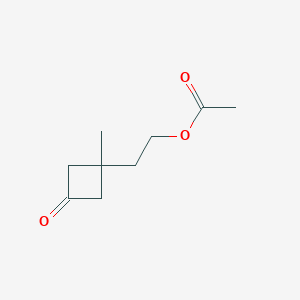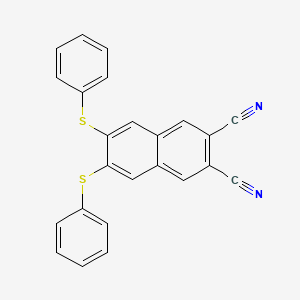![molecular formula C14H17NO2S B14294441 {2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile CAS No. 127661-41-0](/img/structure/B14294441.png)
{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile is an organic compound with a complex structure that includes a hydroxy group, a phenylsulfanyl group, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a phenylsulfanyl-substituted oxane with acetonitrile under controlled conditions. The reaction conditions often include the use of a base to deprotonate the hydroxy group, facilitating the nucleophilic attack on the acetonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the reaction conditions are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylsulfanyl group can interact with hydrophobic regions. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
{2-Hydroxy-6-[(methylsulfanyl)methyl]oxan-4-yl}acetonitrile: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetate: Similar structure but with an acetate group instead of an acetonitrile group.
Uniqueness
The presence of the phenylsulfanyl group in {2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions. These properties can enhance the compound’s biological activity and specificity compared to similar compounds.
Properties
CAS No. |
127661-41-0 |
|---|---|
Molecular Formula |
C14H17NO2S |
Molecular Weight |
263.36 g/mol |
IUPAC Name |
2-[2-hydroxy-6-(phenylsulfanylmethyl)oxan-4-yl]acetonitrile |
InChI |
InChI=1S/C14H17NO2S/c15-7-6-11-8-12(17-14(16)9-11)10-18-13-4-2-1-3-5-13/h1-5,11-12,14,16H,6,8-10H2 |
InChI Key |
YLRBLVMGIWFNHW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(OC1CSC2=CC=CC=C2)O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Bromophenyl)methyl]-1,4-dihydro-1,4-epoxynaphthalene](/img/structure/B14294370.png)


![11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL](/img/structure/B14294423.png)
![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
![3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B14294430.png)
![5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine](/img/structure/B14294433.png)



![Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-](/img/structure/B14294461.png)


